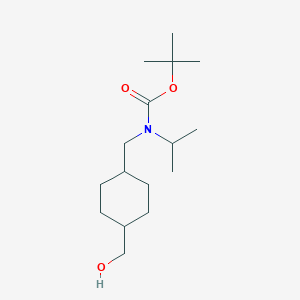
tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate is a complex organic compound that features a tert-butyl group, a cyclohexyl ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate typically involves multiple steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring can be synthesized through hydrogenation of benzene or by cyclization of appropriate precursors.
Introduction of the hydroxymethyl group: This can be achieved through hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.
Attachment of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions, typically using tert-butyl chloride and a strong base.
Formation of the carbamate: The final step involves the reaction of the intermediate with isopropyl isocyanate to form the carbamate functional group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can undergo substitution reactions, often facilitated by strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like hydrochloric acid or sodium hydroxide can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: The compound can act as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions.
Protein Modification: Can be used to modify proteins through carbamate formation.
Medicine
Drug Development:
Prodrug Design: The carbamate group can be used to design prodrugs that release active compounds in vivo.
Industry
Materials Science: Used in the synthesis of polymers and other advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tert-butyl and cyclohexyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Lacks the cyclohexyl and hydroxymethyl groups.
Cyclohexyl carbamate: Lacks the tert-butyl and hydroxymethyl groups.
Isopropyl carbamate: Lacks the tert-butyl, cyclohexyl, and hydroxymethyl groups.
Uniqueness
tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not found in simpler carbamates. The presence of the hydroxymethyl group allows for further functionalization, while the cyclohexyl ring provides structural rigidity.
Properties
Molecular Formula |
C16H31NO3 |
|---|---|
Molecular Weight |
285.42 g/mol |
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C16H31NO3/c1-12(2)17(15(19)20-16(3,4)5)10-13-6-8-14(11-18)9-7-13/h12-14,18H,6-11H2,1-5H3 |
InChI Key |
MKRHRGLARFFFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1CCC(CC1)CO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide](/img/structure/B13717837.png)

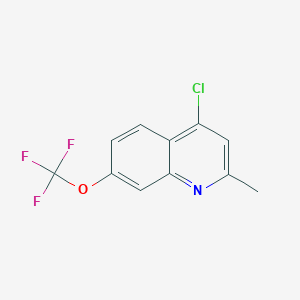
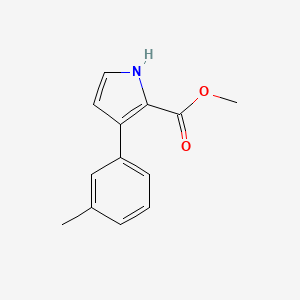
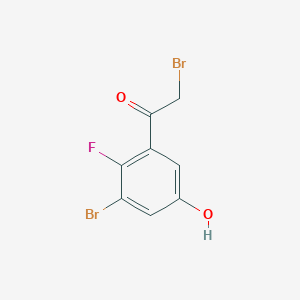
![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
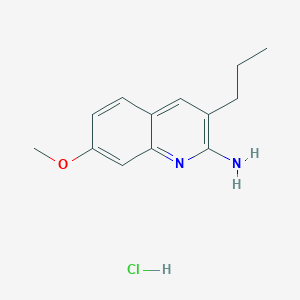
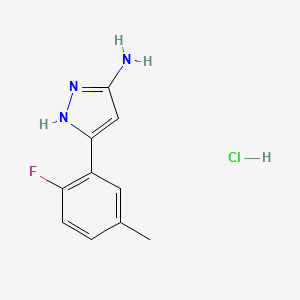
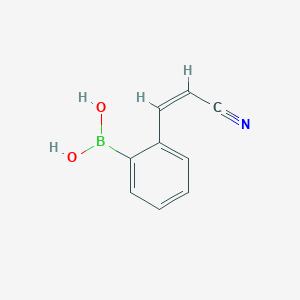
![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)

![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)

![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)
